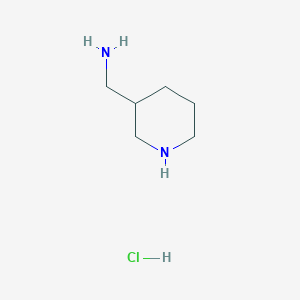
4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring and a piperidine ring The triazole ring is known for its stability and versatility in various chemical reactions, while the piperidine ring is a common structural motif in many pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and produces the triazole ring with high yield and specificity. The general synthetic route involves the following steps:
Preparation of the Azide Precursor: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.
Preparation of the Alkyne Precursor: The alkyne precursor is typically synthesized from the corresponding halide by reaction with a strong base such as sodium hydride.
Click Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be used to improve the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different degrees of saturation.
科学研究应用
4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of triazole-containing molecules with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate the mechanisms of various biochemical processes.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidine ring can interact with various receptors in the nervous system, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and have diverse biological activities.
Uniqueness
4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to the combination of the triazole and piperidine rings, which confer both stability and biological activity. This dual functionality makes it a valuable compound in the development of new drugs and materials.
属性
IUPAC Name |
4-(1-methyltriazol-4-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-2-4-9-5-3-7;;/h6-7,9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPAMTYWWDVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride](/img/structure/B8072343.png)







